4-methyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-13-5-7-14(8-6-13)19(17,18)15-9-4-12-16-10-2-3-11-16/h5-8,15H,2-4,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSPRJCWUCYYOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666578 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-pyrrolidin-1-ylpropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-methyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections due to its sulfonamide group.
Mechanism of Action
The mechanism of action of 4-methyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences between 4-methyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide and related compounds:
Key Observations:
- Pyrrolidinyl vs.
- Methoxy vs. Methyl Substituents : Methoxy groups (as in IIIa) enhance electron density on the aromatic ring, possibly improving solubility but reducing metabolic stability compared to the 4-methyl group in the target compound .
- Ketone vs. Amine Functionality : The ketone in 12a introduces a strong H-bond acceptor, which could improve target engagement but may also increase susceptibility to reduction reactions compared to the tertiary amine in the pyrrolidine derivative .
Physicochemical and Pharmacokinetic Properties
- Solubility : The pyrrolidine group may improve aqueous solubility relative to indolyl or cyclopentenylidene derivatives due to its polar amine .
- Metabolic Stability : Tertiary amines (e.g., pyrrolidine) are generally more resistant to oxidative metabolism than ketones or primary amines .
- Bioactivity: Indole-containing sulfonamides (e.g., 3u) exhibit notable enzyme inhibitory activity, suggesting that the target compound’s pyrrolidine group could similarly modulate interactions with biological targets .
Biological Activity
4-methyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide is a sulfonamide compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a benzenesulfonamide group and a pyrrolidine moiety, contributing to its diverse biological interactions and potential therapeutic applications.
- Molecular Formula : C₁₄H₂₂N₂O₂S
- Molecular Weight : Approximately 294.40 g/mol
- CAS Number : 122081-15-6
The biological activity of this compound primarily involves its ability to inhibit specific enzymes by mimicking the structure of natural substrates. This inhibition disrupts critical biochemical pathways, particularly in bacterial growth and tumor cell proliferation.
- Enzyme Inhibition : The sulfonamide group can mimic para-aminobenzoic acid (PABA), inhibiting bacterial dihydropteroate synthase, essential for folic acid synthesis, thereby exhibiting antibacterial properties.
- Antitumor Activity : Recent studies indicate that this compound can induce ferroptosis in tumor cells, a form of regulated cell death associated with lipid peroxidation. It affects the expression of key proteins involved in the oxidative stress response, such as SLC7A11/XCT and GPX4 .
Biological Activity Overview
The compound has been investigated for various biological activities, including:
- Antimicrobial Effects : Exhibits potential as an antibacterial agent due to its sulfonamide structure.
- Antitumor Effects : Demonstrates significant inhibition of tumor cell proliferation and migration, with mechanisms involving oxidative stress pathways .
- Neuroactive Properties : The pyrrolidine ring may confer neuroactive effects, although specific data on this aspect remains limited.
Case Study 1: Antitumor Efficacy
A study conducted at Guangdong Medical University evaluated the effects of this compound on various tumor cell lines. The findings indicated:
- Inhibition of Cell Proliferation : MTT assays showed a significant reduction in viable cells post-treatment.
- Induction of Ferroptosis : Increased levels of reactive oxygen species (ROS) and malondialdehyde (MDA) were observed, indicating oxidative stress-induced cell death.
- Western Blot Analysis : Downregulation of NRF2 and GPX4 was noted, suggesting a targeted mechanism involving the KEAP1-NRF2-GPX4 axis .
Case Study 2: Antibacterial Activity
Research highlighted the compound's effectiveness against various bacterial strains. The mechanism was linked to its structural similarity to PABA:
- Inhibition of Folic Acid Synthesis : The compound effectively inhibited bacterial growth in vitro, demonstrating potential for therapeutic applications against infections.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | Structure | Contains a pyrrolidine moiety | Antimicrobial, Antitumor |
| N-(3-Oxo-3-(pyrrolidin-1-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide | Structure | Enhanced lipophilicity due to trifluoromethoxy group | Similar antimicrobial action |
| 4-Methylbenzenesulfonamide | Structure | Simpler structure lacking pyrrolidine | Primarily antibacterial |
Q & A
Basic: What are the standard synthetic routes for 4-methyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Core Formation : Begin with the preparation of the benzenesulfonamide backbone via sulfonation of 4-methylbenzene derivatives.
Amine Coupling : React the sulfonated intermediate with 3-pyrrolidin-1-ylpropylamine under nucleophilic substitution conditions. Catalysts like triethylamine or DMAP in anhydrous dichloromethane (DCM) are often used to enhance reactivity .
Purification : Employ column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization to isolate the product. Purity is validated via HPLC (>95%) and / NMR .
Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
Key techniques include:
- and NMR : To confirm proton environments (e.g., methyl groups at δ ~2.3 ppm) and carbon connectivity. Aromatic protons in the benzenesulfonamide moiety typically appear at δ 7.3–7.8 ppm .
- Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H] peak at m/z ~337).
- HPLC : For purity assessment using a C18 column with UV detection at 254 nm .
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
Methodological Answer:
Use factorial design of experiments (DoE) to systematically vary parameters:
- Variables : Temperature (40–80°C), solvent polarity (DCM vs. THF), catalyst concentration (0.1–1.0 eq.).
- Response Metrics : Yield (%), purity (HPLC area %).
- Statistical Analysis : Apply ANOVA to identify significant factors. For example, higher temperatures (>60°C) may reduce side reactions like pyrrolidine ring oxidation .
- Validation : Cross-check optimized conditions with quantum chemical calculations (e.g., DFT for transition-state energies) to rationalize mechanistic pathways .
Advanced: How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
Address discrepancies using:
Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cellular viability (MTT assays) to distinguish direct target effects from off-target cytotoxicity .
Dose-Response Curves : Ensure consistent EC values across multiple replicates. Outliers may indicate batch variability in compound purity.
Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to purported targets like carbonic anhydrase isoforms. Mismatches between in silico and experimental data suggest assay interference (e.g., aggregation) .
Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) in sulfonamide derivatives?
Methodological Answer:
Analog Synthesis : Introduce substituents at the 4-methyl position (e.g., halogens, methoxy groups) and compare activity.
Pharmacophore Mapping : Use software like Schrödinger’s Phase to identify critical hydrogen-bonding motifs (e.g., sulfonamide S=O groups) .
3D-QSAR Models : Generate CoMFA/CoMSIA models to correlate steric/electrostatic fields with IC values. For example, bulky pyrrolidine substituents may enhance membrane permeability .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the sulfonamide group.
- Solvent : Dissolve in anhydrous DMSO for long-term storage; confirm stability via monthly HPLC checks .
Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
Virtual Screening : Use ZINC15 or PubChem databases to identify structural analogs. Filter by Lipinski’s rules and synthetic feasibility.
MD Simulations : Run 100-ns simulations in GROMACS to assess target binding stability (e.g., RMSD < 2.0 Å for kinase inhibitors).
ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP < 3 for blood-brain barrier penetration) .
Advanced: How to troubleshoot low reproducibility in biological assays?
Methodological Answer:
Compound Integrity : Re-analyze via LC-MS to confirm no degradation (e.g., sulfonamide hydrolysis to sulfonic acid).
Assay Conditions : Standardize cell passage numbers, serum batches, and incubation times.
Positive Controls : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay sensitivity .
Basic: What are the safety protocols for handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles.
- Ventilation : Use a fume hood for weighing and synthesis steps.
- Waste Disposal : Neutralize acidic/basic byproducts before aqueous disposal .
Advanced: How to resolve conflicting crystallographic data on sulfonamide conformations?
Methodological Answer:
High-Resolution XRD : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to resolve torsional angles (e.g., C–S–N–C dihedral).
DFT Refinement : Optimize crystal structures using Gaussian09 to compare experimental vs. theoretical bond lengths (deviation < 0.02 Å indicates reliability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
